Cas no 1496-76-0 (1H-indol-1-yl(phenyl)methanone)
1H-indol-1-yl(phenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- Methanone,1H-indol-1-ylphenyl-
- indol-1-yl(phenyl)methanone
- 1-benzoyl-1H-indole
- 1-benzoylindole
- 1H-Indole,1-benzoyl
- benzoyl indole
- Benzoyl-3-indole
- indol-1-yl-phenylmethanone
- N-benzoyl-1H-indole
- N-benzoylindole
- 1H-indol-1-yl(phenyl)methanone
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- Inchi: 1S/C15H11NO/c17-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-11H
- InChI Key: DIQDUFVJZPNLJQ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)N1C=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 221.08400
Experimental Properties
- PSA: 22.00000
- LogP: 3.32980
1H-indol-1-yl(phenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I628205-10mg |
1H-indol-1-yl(phenyl)methanone |
1496-76-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I628205-50mg |
1H-indol-1-yl(phenyl)methanone |
1496-76-0 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | I628205-100mg |
1H-indol-1-yl(phenyl)methanone |
1496-76-0 | 100mg |
$ 210.00 | 2022-06-04 |
1H-indol-1-yl(phenyl)methanone Related Literature
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Kai-Li Tan,Hao-Nan Wang,Tao Dong,Cheng-Pan Zhang Org. Biomol. Chem. 2021 19 5368
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Weiqiang Chen,Hui-Jing Li,Yun-Fei Cheng,Yan-Chao Wu Org. Biomol. Chem. 2021 19 1555
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Sandip B. Bharate,Rammohan R. Yadav,Shabana I. Khan,Babu L. Tekwani,Melissa R. Jacob,Ikhlas A. Khan,Ram A. Vishwakarma Med. Chem. Commun. 2013 4 1042
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Weiqiang Chen,Hui-Jing Li,Qin-Ying Li,Yan-Chao Wu Org. Biomol. Chem. 2020 18 500
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Serhat Odabas,Emine Tekin,Figen Turksoy,Cihangir Tanyeli J. Mater. Chem. C 2013 1 7081
Additional information on 1H-indol-1-yl(phenyl)methanone
Research Brief on 1H-indol-1-yl(phenyl)methanone (CAS: 1496-76-0): Recent Advances and Applications in Chemical Biology and Medicine
The compound 1H-indol-1-yl(phenyl)methanone (CAS: 1496-76-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanistic insights, and emerging roles in drug discovery. Recent studies highlight its utility as a scaffold for developing novel kinase inhibitors and modulators of protein-protein interactions, particularly in oncology and neurodegenerative diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of cyclin-dependent kinase 5 (CDK5), a target implicated in Alzheimer's disease pathology. The researchers employed structure-activity relationship (SAR) analysis to optimize the 1H-indol-1-yl(phenyl)methanone scaffold, achieving a 15-fold improvement in potency (IC50 = 28 nM) compared to earlier derivatives. Molecular docking studies revealed key interactions with the ATP-binding pocket, while in vivo experiments showed improved blood-brain barrier permeability.
In cancer research, a team from the University of Cambridge reported in Nature Chemical Biology (2024) that derivatives of 1496-76-0 exhibit dual activity against both EGFR and BRD4 proteins. This unique polypharmacology profile was achieved through strategic modifications at the phenyl ring position, yielding compounds with nanomolar affinities for both targets. The lead candidate demonstrated potent anti-proliferative effects in triple-negative breast cancer cell lines (MDA-MB-231) with minimal toxicity to normal cells.
Significant progress has also been made in synthetic methodologies. A novel continuous-flow synthesis protocol developed by MIT researchers (2024) enables the production of 1H-indol-1-yl(phenyl)methanone derivatives with >90% yield and excellent enantioselectivity (up to 99% ee). This green chemistry approach reduces solvent waste by 70% compared to traditional batch methods, addressing scalability challenges for preclinical development.
Emerging applications in chemical biology include its use as a photoaffinity probe for target identification. A recent ACS Chemical Biology publication (2024) described a diazirine-modified analog that successfully captured over 30 putative molecular targets in glioblastoma cells through photo-crosslinking and mass spectrometry analysis. This approach has opened new avenues for understanding the compound's polypharmacology.
Despite these advances, challenges remain in optimizing the pharmacokinetic properties of 1496-76-0 derivatives. Current research focuses on improving metabolic stability through fluorination strategies and prodrug approaches, as reported in the March 2024 issue of European Journal of Medicinal Chemistry. The compound's future development appears promising, with two derivatives currently in IND-enabling studies for neurological and oncological indications.
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